molecular formula C6H13NO2 B1674790 Leucine CAS No. 61-90-5

Leucine

Cat. No. B1674790
CAS RN: 61-90-5
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

Leucine is an essential amino acid that is used in the biosynthesis of proteins . It is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid . It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet .


Synthesis Analysis

Leucine is an amino acid obtainable by the hydrolysis of most common proteins . It is present in large proportions (about 15 percent) in hemoglobin (the oxygen-carrying pigment of red blood cells) and is one of several so-called essential amino acids for rats, fowl, and humans . In plants and microorganisms, it is synthesized from pyruvic acid (a product of the breakdown of carbohydrates) .


Molecular Structure Analysis

Leucine has a chemical formula of C6H13NO2 . It is a branched-chain amino acid, alongside isoleucine and valine .


Chemical Reactions Analysis

Leucine aids in burning fat without burning muscle by sparing the muscle proteins and leaving them to assist in building and increasing the muscle gain and mass .


Physical And Chemical Properties Analysis

Leucine is soluble in water, slightly soluble in ethanol, and insoluble in ether . It has a molar mass of 131.175 g·mol−1 .

Scientific Research Applications

Leucine and Muscle Protein Synthesis

  • Leucine Supplementation in Protein Beverages : A study showed that a low-protein mixed macronutrient beverage, when supplemented with a high amount of leucine, was as effective as a high-protein dose at stimulating increased rates of myofibrillar protein synthesis in young men. This finding suggests the potential for leucine-supplemented protein beverages to enhance muscle anabolism (Churchward-Venne et al., 2014).

Leucine in Aging and Sarcopenia

  • Leucine Supplementation in Elderly Men : Dietary leucine supplementation improved muscle protein synthesis in elderly men independently of hyperaminoacidaemia. This indicates that leucine availability can stimulate muscle protein synthesis in the elderly, potentially limiting muscle protein loss during aging (Rieu et al., 2006).

Leucine and Metabolic Regulation

  • Leucine's Role in Amino Acid and Glucose Metabolism : A study found that leucine infusion in humans decreased plasma concentrations of several essential amino acids and modified glucose kinetics, suggesting a role for leucine in sparing glucose and lysine catabolism, as well as influencing amino acid metabolism (Nair et al., 1992).

Exercise and Leucine Supplementation

  • Impact on Muscle Damage and Recovery : Leucine supplementation was examined for its effects on indices of muscle damage following eccentric-based resistance exercise. Findings suggest that high-dose leucine supplementation might help maintain force output during specific muscle contractions post-exercise, indicating potential benefits for exercise recovery and performance (Kirby et al., 2012).

Leucine and Health Outcomes in Specific Populations

  • Sarcopenia and Physical Function in Post-stroke Patients : A randomized controlled trial demonstrated that a leucine-enriched amino acid supplementation combined with low-intensity resistance training increased muscle mass, strength, and physical function in post-stroke patients with sarcopenia. This highlights leucine's therapeutic potential in rehabilitation settings (Yoshimura et al., 2019).

Safety And Hazards

Leucine is generally safe for consumption, but it may not be safe for people who are pregnant, breastfeeding, or have certain health conditions, such as maple syrup urine disease . It may cause eye irritation, skin irritation, and may be harmful if inhaled or swallowed .

Future Directions

Leucine and its metabolites hold great promise to enhance the growth and health of animals (including humans, birds, and fish) . Future research is needed to consolidate these findings to humans, and to further clarify to what extent and by which mechanisms protein metabolism might be directly involved in sarcopenia pathogenesis and the multimodal treatment responses .

properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
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Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Product Name

Leucine

Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS RN

61-90-5, 21675-61-6, 71000-80-1
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Melting Point

293 °C, 268 - 288 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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